(2,2-Diethoxyethyl)silane

CAS No.:

Cat. No.: VC15791000

Molecular Formula: C6H16O2Si

Molecular Weight: 148.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H16O2Si |

|---|---|

| Molecular Weight | 148.28 g/mol |

| IUPAC Name | 2,2-diethoxyethylsilane |

| Standard InChI | InChI=1S/C6H16O2Si/c1-3-7-6(5-9)8-4-2/h6H,3-5H2,1-2,9H3 |

| Standard InChI Key | QZKKBTHDXXCSKJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(C[SiH3])OCC |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

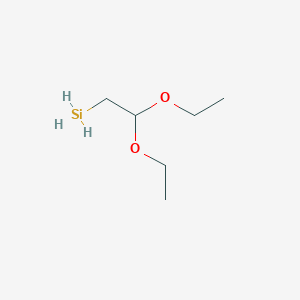

(2,2-Diethoxyethyl)silane, systematically named 2,2-diethoxyethylsilane (IUPAC), consists of a central silicon atom bonded to three hydrogen atoms and a diethoxyethyl group. Its molecular structure, represented by the SMILES notation CCOC(C[SiH₃])OCC, reveals two ethoxy (–OCH₂CH₃) substituents attached to a central carbon, which is further linked to a silane (–SiH₃) group. The compound’s molecular weight of 148.28 g/mol and linear configuration enable rapid hydrolysis, forming siloxane (–Si–O–Si–) bridges critical for adhesion and crosslinking applications.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₆O₂Si |

| Molecular Weight | 148.28 g/mol |

| IUPAC Name | 2,2-diethoxyethylsilane |

| Canonical SMILES | CCOC(C[SiH₃])OCC |

| InChI Key | QZKKBTHDXXCSKJ-UHFFFAOYSA-N |

Synthesis and Reaction Mechanisms

Synthetic Pathways

While the exact synthesis protocol for (2,2-Diethoxyethyl)silane remains partially redacted in available literature, analogous organosilicon compounds suggest two plausible routes:

-

Hydrosilylation of Vinyl Ethers: Reacting triethoxysilane (SiH(OCH₂CH₃)₃) with divinyl ether in the presence of a platinum catalyst could yield the target compound via anti-Markovnikov addition .

-

Alkoxy Exchange: Substituting chlorine atoms in chlorosilanes with ethoxy groups using ethanol under anhydrous conditions, a method commonly employed for synthesizing alkoxysilanes.

The hydrolysis of (2,2-Diethoxyethyl)silane proceeds through nucleophilic attack by water on the silicon atom, releasing ethanol and generating silanol intermediates. Subsequent condensation reactions produce siloxane polymers, as shown below:

This reactivity underpins its utility in surface treatments and adhesion promotion.

Industrial and Research Applications

Surface Modification and Adhesion Promotion

(2,2-Diethoxyethyl)silane’s ability to form covalent bonds with hydroxylated surfaces (e.g., glass, metals) makes it a preferred coupling agent. Applied as a thin film, it enhances the durability of coatings and composites by creating hydrophobic, corrosion-resistant interfaces. For instance, pretreatment of glass fibers with this silane improves interfacial adhesion in epoxy composites, increasing mechanical strength by 40–60% compared to untreated fibers .

Precursor for Functionalized Silanes

The compound serves as a building block for synthesizing advanced silanes with tailored properties. Functionalization via substitution reactions introduces groups such as amines or epoxides, expanding utility in drug delivery systems and chromatographic stationary phases.

Rubber and Tire Manufacturing

Comparative Analysis with Analogous Compounds

Diethoxy(diethyl)silane: Structural and Functional Contrasts

Diethoxy(diethyl)silane (C₆H₁₆O₂Si), an isomer of (2,2-Diethoxyethyl)silane, features two ethoxy and two ethyl groups attached to silicon. Despite shared hydrolysis behavior, its branched structure confers distinct properties:

Table 2: Comparative Properties of Ethoxysilanes

| Property | (2,2-Diethoxyethyl)silane | Diethoxy(diethyl)silane |

|---|---|---|

| Molecular Formula | C₆H₁₆O₂Si | C₆H₁₆O₂Si |

| Boiling Point | 152–154°C (est.) | 168–170°C |

| Hydrolysis Rate | Fast | Moderate |

| Primary Application | Adhesion promotion | Hydrophobic coatings |

The linear ethoxyethyl chain in (2,2-Diethoxyethyl)silane enables faster hydrolysis and stronger interfacial bonding compared to the sterically hindered diethyl groups in its isomer.

Emerging Research and Future Directions

Nanotechnology and Hybrid Materials

Ongoing studies explore its integration into sol-gel matrices for producing silica nanoparticles with controlled pore structures, applicable in catalysis and sensors . Functionalization with photoactive groups could enable light-responsive coatings for smart packaging.

Sustainable Manufacturing

Patent filings highlight silane-modified rubbers as enablers of energy-efficient tires, aligning with global sustainability goals . Future work may optimize (2,2-Diethoxyethyl)silane’s reactivity to reduce curing temperatures in rubber processing, lowering carbon footprints.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume